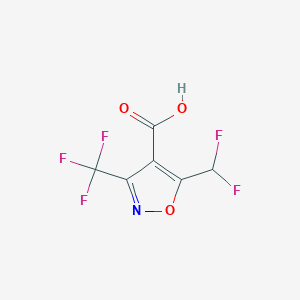

5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Overview

Description

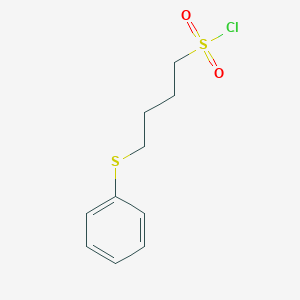

5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is an organofluorine compound. It contains two trifluoromethyl groups (-CF3), which are functional groups derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl-substituted compounds are often strong acids .

Synthesis Analysis

The synthesis of compounds containing trifluoromethyl groups can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . In a specific example, a regioselective synthesis of 5-difluoromethyl and 7-difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines was achieved through the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .Molecular Structure Analysis

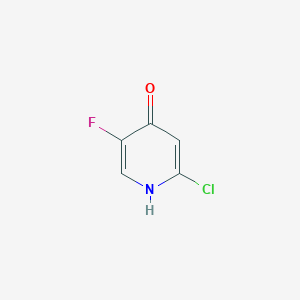

The molecular structure of 5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is characterized by the presence of two trifluoromethyl groups and a carboxylic acid group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

Fluoroalkylation reactions, such as trifluoromethylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group into organic molecules . In these reactions, fluorine substitution can dramatically influence the chemical outcome .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid are influenced by the presence of the trifluoromethyl groups. These groups have a significant electronegativity, which often results in trifluoromethyl-substituted compounds being strong acids . The exact physical and chemical properties of this specific compound are not available in the retrieved data.Scientific Research Applications

Synthesis of α-Trifluoromethyl α-Amino Acids

Burger et al. (2006) explored the rearrangement capabilities of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, leading to a new route towards α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. This demonstrates the synthetic utility of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic Tfm-Gly equivalent, facilitating the creation of partially fluorinated oxazoles and their transformation into bis(trifluoromethyl) substituted 2,5-diamino adipic acid and N-benzoyl-2-benzhydryl-3,3,3-trifluoroalanine (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method facilitates the preparation of peptidomimetics or biologically active compounds utilizing the triazole scaffold and addresses the Dimroth rearrangement issue. The prepared amino acids were utilized for creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Synthesis of 1,2,3-Triazoles and Pyrazole Derivatives

A variety of studies have focused on the synthesis of 1,2,3-triazoles and pyrazole derivatives incorporating trifluoromethyl and difluoromethyl groups. These compounds are synthesized through different reactions, showcasing the versatility of the oxazole derivatives in forming functionalized triazoles and pyrazoles, which have potential applications in medicinal chemistry and material science. For instance, Usachev et al. (2011) and Zhang et al. (2013) detailed methods for producing highly functionalized CF3-1,2,3-triazoles, and 1,4,5-trisubstituted 1,2,3-triazoles, respectively, highlighting the utility of these compounds in the synthesis of novel materials and biologically active molecules (Usachev, Usachev, Röschenthaler, & Sosnovskikh, 2011); (Zhang, Jin, Xiao, Wu, & Cao, 2013).

Mechanism of Action

Target of Action

Compounds containing trifluoromethyl groups often play crucial roles in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethyl-containing compounds often undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to be starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Result of Action

The introduction of difluoromethyl and monofluoromethyl groups into organic molecules often brings about many beneficial effects to the target molecules .

Action Environment

The environment can significantly impact the effectiveness of trifluoromethyl-containing compounds .

properties

IUPAC Name |

5-(difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5NO3/c7-4(8)2-1(5(13)14)3(12-15-2)6(9,10)11/h4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZYVKPIMYRKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(ON=C1C(F)(F)F)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B1459234.png)

![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)

![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)